hERG Channel Blockade: Equipotent to Astemizole, 27-Fold More Potent than Norastemizole
Desmethylastemizole blocks hERG potassium channels with an IC50 of 1.0 nM, exhibiting essentially identical potency to its parent compound astemizole (IC50 = 0.9 nM) [1]. In contrast, norastemizole, another astemizole metabolite, requires substantially higher concentrations to achieve half-maximal block (IC50 = 27.7 nM), representing a 27.7-fold reduction in potency relative to desmethylastemizole [1]. The block induced by desmethylastemizole and astemizole was use-dependent, whereas norastemizole produced incomplete channel blockade [1].
| Evidence Dimension | hERG potassium channel blockade potency (IC50) |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Astemizole: 0.9 nM; Norastemizole: 27.7 nM |
| Quantified Difference | 0.9-fold vs. astemizole (equipotent); 27.7-fold more potent vs. norastemizole |
| Conditions | HEK-293 cells expressing hERG channels, whole-cell patch clamp technique |
Why This Matters
This equipotency with astemizole establishes desmethylastemizole as an equally potent positive control for hERG screening assays, while its marked potency difference from norastemizole eliminates the latter as a valid comparator for cardiac safety pharmacology studies.
- [1] Zhou Z, Vorperian VR, Gong Q, Zhang S, January CT. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. J Cardiovasc Electrophysiol. 1999 Jun;10(6):836-43. View Source
